Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate
Description
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Properties
CAS No. |
62617-95-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-9(8(12)14-2)3-5-10(13,7-11)6-4-9/h13H,3-6H2,1-2H3 |
InChI Key |
JFWSDFDMAXRTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C#N)O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate (CAS Number: 62617-95-2) is an organic compound with a molecular formula of and a molecular weight of approximately 197.23 g/mol. This compound features a cyclohexane ring substituted with a cyano group, a hydroxy group, and a carboxylate ester, which may contribute to its unique biological activities.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique combination of functional groups is believed to influence its reactivity and potential biological effects.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain pathogens.
- Anti-inflammatory Effects : The presence of the hydroxyl group suggests potential interactions with inflammatory pathways, possibly reducing inflammation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially impacting metabolic processes.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
-
Enzyme Interaction Studies :
- Research focused on the compound's interaction with acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. In vitro assays demonstrated that this compound effectively inhibited ACC activity, leading to decreased fatty acid synthesis in HepG2 cells.
-
Anti-inflammatory Mechanism :
- Investigations into the anti-inflammatory properties revealed that the compound could downregulate pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|
| This compound | C10H15NO3 | Hydroxy, Cyano, Ester | Antimicrobial, Anti-inflammatory |
| Methyl 4-methylcyclohexane-1-carboxylate | C10H18O2 | Ester | Lacks cyano group; lower biological activity |
| Methyl trans-4-hydroxy-1-methylcyclohexane-1-carboxylate | C10H16O3 | Hydroxy, Ester | Different stereochemistry; varied reactivity |
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